molecular formula C26H25BrN4O3 B11691039 N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11691039
M. Wt: 521.4 g/mol
InChI Key: HOBQBOHSCZDEMA-YVJWXHDUSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. The initial step often includes the formation of a hydrazone intermediate, followed by a condensation reaction with an appropriate aldehyde or ketone. The reaction conditions usually require a solvent such as ethanol or methanol, and the process is often catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{(1Z)-1-[4-(Dimethylamino)phenyl]-3-[(2E)-2-{2-hydroxy-5-[(E)-1-naphthyldiazenyl]benzylidene}hydrazino]-3-oxoprop-1-en-2-yl}benzamide
  • N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-1,2,3-thiadiazole-4-carbohydrazide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE stands out due to its specific molecular structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H25BrN4O3

Molecular Weight

521.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H25BrN4O3/c1-31(2)22-12-9-18(10-13-22)15-23(29-25(32)19-7-5-4-6-8-19)26(33)30-28-17-20-16-21(27)11-14-24(20)34-3/h4-17H,1-3H3,(H,29,32)(H,30,33)/b23-15-,28-17+

InChI Key

HOBQBOHSCZDEMA-YVJWXHDUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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